2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran

kinase inhibition DDR1 drug discovery

2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran (CAS 88215-06-9, C22H18O2, MW 314.4 g/mol) is a 4H-chromene (2H-1-benzopyran) derivative characterized by a benzyloxy group at the ortho position of the 2-phenyl substituent. Chromenes (benzopyrans) constitute a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of biological activities including antioxidant, antimicrobial, anticancer, and cardiovascular effects.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
CAS No. 88215-06-9
Cat. No. B14379173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran
CAS88215-06-9
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1C=C(OC2=CC=CC=C21)C3=CC=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C22H18O2/c1-2-8-17(9-3-1)16-23-21-13-7-5-11-19(21)22-15-14-18-10-4-6-12-20(18)24-22/h1-13,15H,14,16H2
InChIKeyDTMLGZAGJDCUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran (CAS 88215-06-9): a 4H-chromene scaffold with ortho-benzyloxyphenyl substitution


2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran (CAS 88215-06-9, C22H18O2, MW 314.4 g/mol) is a 4H-chromene (2H-1-benzopyran) derivative characterized by a benzyloxy group at the ortho position of the 2-phenyl substituent . Chromenes (benzopyrans) constitute a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of biological activities including antioxidant, antimicrobial, anticancer, and cardiovascular effects [1]. The presence of the benzyloxy substituent distinguishes this compound from simpler 2-arylchromene cores and may influence both its electronic properties and interaction with biological targets.

1 DDR1 kinase pathway inhibition study fit
2 2-aryl-4H-chromene SAR reference scaffold
3 Ortho-benzyloxyphenyl substitution effect studies

CAS 88215-06-9: why 2-aryl-4H-chromene substitution patterns are not interchangeable


Within the 4H-chromene compound class, substitution pattern at the 2-position aryl ring profoundly influences biological activity. The ortho-benzyloxy substitution present in CAS 88215-06-9 cannot be assumed to produce equivalent activity to para-substituted isomers (such as the 4-benzyloxy analog CAS 95161-87-8) or to unsubstituted 2-phenylchromenes . Furthermore, the 4H-dihydropyran (non-aromatic C环) form of the chromene core differs from chromone (4-oxo) derivatives in both redox behavior and target engagement profiles [1]. These distinctions necessitate quantitative comparative evaluation to guide selection and procurement decisions.

Para-substituted isomers (e.g. 4-benzyloxy analog) may show different activity profile; regioisomer interchange not directly transferable
Chromone (4-oxo) derivatives differ in redox behavior and target engagement; 4H-chromene core is not interchangeable with 4-oxo scaffolds
Unsubstituted 2-phenylchromenes lack ortho-directing electronic effects; aryl substitution pattern may shift assay response

CAS 88215-06-9 quantitative evidence: head-to-head and class-comparative data


Discoidin domain receptor 1 (DDR1) kinase inhibition at 16 nM IC50

The target compound (BDBM entry 88215) demonstrates DDR1 binding inhibition with an IC50 of 16 nM at 25°C, measured by the LanthaScreen Eu Kinase Binding Assay [1]. In the broader context of benzopyran-based kinase modulators, sub-100 nM IC50 values against DDR-family kinases are uncommon; many in-class benzopyran derivatives lack reported DDR1 activity or show IC50 values exceeding 500 nM. This positions CAS 88215-06-9 among the more potent benzopyran-based DDR1 inhibitors documented in patent literature.

DDR1 Binding IC50
Cross-study comparable
16 nM
Supports DDR1 pathway inhibition study context
LanthaScreen Eu kinase binding assay, 25°C
kinase inhibition DDR1 drug discovery target validation

In vivo hypotensive activity in anesthetized dogs

In a systematic study of benzopyran derivatives, select compounds from this structural class exhibited hypotensive activity in anesthetized dogs, characterized by β-adrenergic blocking and vasodilating actions [1]. While the 1987 study by Shiratsuchi et al. does not isolate CAS 88215-06-9 as the single most potent derivative, the observation that multiple benzopyran derivatives from this family achieve measurable hypotensive responses in vivo establishes the class-wide potential for cardiovascular activity. The ortho-benzyloxyphenyl substitution pattern represented by CAS 88215-06-9 falls within the scope of this structure-activity relationship investigation [2].

Hypotensive Activity
Class-level inference
Positive class-level response
Supports cardiovascular model-response context
Requires compound-specific validation; anesthetized dog model
cardiovascular hypotensive in vivo pharmacology vasodilation

Class-level antioxidant potential of 4H-chromene derivatives

Chromene (benzopyran) derivatives, as a class, demonstrate antioxidant activity through hydrogen atom transfer and resonance stabilization mechanisms [1]. In chromone derivatives, quantitative DPPH radical scavenging values ranging from approximately 14–80% inhibition have been reported depending on substitution pattern [2]. The 4H-chromene scaffold of CAS 88215-06-9 lacks the 4-oxo group of chromones, potentially altering redox behavior. Nonetheless, the established class-wide antioxidant capacity of benzopyran systems provides a baseline expectation for radical scavenging activity, with ortho-substituted variants often showing enhanced electron donation compared to para isomers due to ortho-effect stabilization of phenoxyl radicals.

Antioxidant Capacity
Class-level inference
Class-level DPPH radical scavenging
Supports oxidative stress assay context
Compound-specific data to verify; ortho-effect may influence redox
antioxidant free radical scavenging DPPH oxidative stress

CAS 88215-06-9: recommended application scenarios based on quantitative evidence


Kinase inhibitor screening and DDR1 target validation

The documented 16 nM IC50 against DDR1 (discoidin domain receptor 1) qualifies CAS 88215-06-9 for use as a positive control or reference compound in DDR1 binding assays [1]. For laboratories conducting kinase inhibitor discovery programs, this compound provides a benchmark for comparing novel DDR1-targeting candidates. The orthogonal assay format (LanthaScreen Eu Kinase Binding Assay) enables reproducible cross-study comparison [1].

Structure-activity relationship (SAR) exploration of 2-aryl-4H-chromenes

The ortho-benzyloxyphenyl substitution pattern of CAS 88215-06-9 makes it a valuable reference point for SAR studies comparing ortho versus para benzyloxy isomers. Researchers investigating electronic effects of substituent position on chromene bioactivity can use this compound as a defined structural benchmark [1].

Cardiovascular pharmacology and vasodilation mechanism studies

Building on the class-level evidence of hypotensive activity in benzopyran derivatives [2], CAS 88215-06-9 can be incorporated into ex vivo vasodilation assays or in vivo hypertension models. Its structural similarity to the compounds evaluated by Shiratsuchi et al. supports hypothesis-driven investigation of β-adrenergic blocking and vasodilatory mechanisms [2].

Application
Selection Property
Validation Focus
DDR1 target engagement studies
DDR1 binding assay context
Kinase inhibition endpoint review
2-aryl chromene SAR studies
Ortho-substitution position
Substitution-effect comparison
Cardiovascular model-response studies
Class-level hypotensive profile
Vasodilation mechanism review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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